molecular formula C5H4Cl6O3 B14659215 (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane CAS No. 40657-02-1

(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane

Cat. No.: B14659215
CAS No.: 40657-02-1
M. Wt: 324.8 g/mol
InChI Key: VQJJRXHXZLXWRO-WSOKHJQSSA-N
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Description

(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is a chemical compound characterized by its unique structure, which includes two trichloromethyl groups attached to a 1,3,5-trioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane typically involves the reaction of trichloromethyl compounds with 1,3,5-trioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high standards of quality control.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of less chlorinated derivatives.

    Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloromethyl ketones, while reduction could produce trichloromethyl alcohols. Substitution reactions can result in a variety of substituted trioxane derivatives.

Scientific Research Applications

(2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it may interact with biological molecules in interesting ways.

    Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane exerts its effects involves its interaction with molecular targets through its trichloromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2R,4S)-2,4-bis(trichloromethyl)-1,3,5-trioxane is unique due to its specific stereochemistry and the presence of two trichloromethyl groups attached to a trioxane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

40657-02-1

Molecular Formula

C5H4Cl6O3

Molecular Weight

324.8 g/mol

IUPAC Name

(2S,4R)-2,4-bis(trichloromethyl)-1,3,5-trioxane

InChI

InChI=1S/C5H4Cl6O3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h2-3H,1H2/t2-,3+

InChI Key

VQJJRXHXZLXWRO-WSOKHJQSSA-N

Isomeric SMILES

C1O[C@H](O[C@H](O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1OC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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